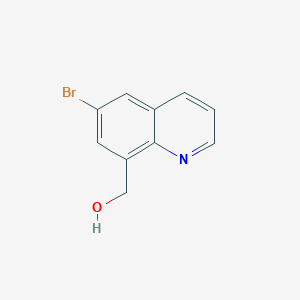

(6-Bromoquinolin-8-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromoquinolin-8-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPJPSNCZMFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736095 | |

| Record name | (6-Bromoquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266728-35-1 | |

| Record name | 6-Bromo-8-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266728-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromoquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromoquinolin-8-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Bromoquinolin-8-yl)methanol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (6-Bromoquinolin-8-yl)methanol, a quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, and the specific functionalization of this compound suggests a wealth of potential applications.[1][2] This document will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and prospective applications, offering a robust resource for its scientific investigation.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 8-position. These substitutions are critical as they offer handles for further chemical modification and influence the molecule's overall physicochemical properties, including its lipophilicity and potential for hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Monoisotopic Mass | 236.97893 Da | [4] |

| CAS Number | 1266728-35-1 | [3] |

| Appearance | White to light yellow/orange powder or crystals | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Strategic Synthesis of this compound

While a definitive, published synthesis for this compound is not widely available, a logical and efficient synthetic pathway can be proposed based on established methodologies for analogous quinoline derivatives.[6][7] The following multi-step approach, commencing with commercially available 6-bromoquinoline, represents a plausible route for its preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 6-bromoquinoline. This pathway involves an electrophilic nitration, followed by reduction of the nitro group, and a subsequent Sandmeyer reaction to introduce a formyl group, which is then reduced to the final hydroxymethyl product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar quinoline transformations and should be optimized for the specific substrate.

Protocol 1: Synthesis of 6-Bromo-8-nitroquinoline (Nitration)

-

Rationale: The introduction of a nitro group at the 8-position is a critical step to enable the subsequent introduction of the desired functional group. The directing effects of the quinoline ring system favor nitration at the 5- and 8-positions.

-

Procedure:

-

To a stirred solution of 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-8-nitroquinoline.

-

Protocol 2: Synthesis of 8-Amino-6-bromoquinoline (Reduction)

-

Rationale: The reduction of the nitro group to an amine is a standard transformation that provides a versatile intermediate for further functionalization, such as the Sandmeyer reaction.

-

Procedure:

-

To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield 8-amino-6-bromoquinoline.

-

Protocol 3: Synthesis of 6-Bromoquinoline-8-carbaldehyde (Formylation)

-

Rationale: The Sandmeyer reaction provides a classic method for the conversion of an amino group to various functionalities, including a formyl group.

-

Procedure:

-

Prepare a solution of 8-amino-6-bromoquinoline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of formaldehyde (excess) and cuprous oxide (catalytic amount).

-

Add the diazonium salt solution to the formaldehyde solution and stir at room temperature for several hours.

-

Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Protocol 4: Synthesis of this compound (Reduction)

-

Rationale: The reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved with mild reducing agents like sodium borohydride.

-

Procedure:

-

Dissolve 6-bromoquinoline-8-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0-5°C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.

-

Spectroscopic and Analytical Characterization

Due to the limited availability of direct experimental spectra for this compound, this section provides a predictive framework for its characterization based on data from structurally analogous compounds.[8][9][10]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale |

| ¹H NMR | H-2: ~8.9-9.1, H-3: ~7.4-7.6, H-4: ~8.1-8.3, H-5: ~7.9-8.1, H-7: ~7.7-7.9, -CH₂OH: ~4.8-5.0, -OH: broad singlet | Based on data for 6-bromoquinoline and quinolin-8-ylmethanol derivatives. |

| ¹³C NMR | C-2: ~150, C-3: ~122, C-4: ~136, C-4a: ~128, C-5: ~129, C-6: ~120 (C-Br), C-7: ~127, C-8: ~148 (C-CH₂OH), C-8a: ~147, -CH₂OH: ~60 | Inferred from related substituted quinolines. |

Mass Spectrometry (MS)

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).

-

Expected m/z: [M+H]⁺ at approximately 237.9862 and 239.9842, reflecting the isotopic pattern of bromine.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Key Absorptions (cm⁻¹):

-

~3400-3200 (broad, O-H stretch of the alcohol)

-

~3100-3000 (C-H stretch, aromatic)

-

~1600, 1500, 1450 (C=C and C=N stretching of the quinoline ring)

-

~1050 (C-O stretch of the primary alcohol)

-

~800-600 (C-Br stretch)

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][5][11] The unique substitution pattern of this compound makes it a promising candidate for investigation in several therapeutic areas.

Caption: Potential therapeutic applications of this compound.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[2] The bromo and hydroxymethyl groups on this compound can be further functionalized to optimize interactions with biological targets like protein kinases or topoisomerases.

-

Antimicrobial Properties: The quinoline core is central to a major class of antibiotics.[2] This compound could serve as a starting point for the development of novel antibacterial or antifungal agents, potentially by interfering with microbial DNA replication or other essential cellular processes.

-

Neuroprotective Effects: 8-Hydroxyquinoline derivatives are known for their metal-chelating properties and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[5] The hydroxymethyl group at the 8-position, while not a direct chelating moiety like a hydroxyl group, could be a precursor to such functionalities or contribute to target binding in other ways.

-

Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory effects. The structure of this compound could be explored for its potential to modulate inflammatory pathways.

Safety and Handling

Based on safety data for structurally related bromoquinoline compounds, this compound should be handled with appropriate care in a laboratory setting.[12][13][14]

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling and Storage:

-

Use only in a well-ventilated area.

-

Store in a tightly closed container in a dry and cool place (2-8°C).[3]

-

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its quinoline core, combined with the strategic placement of bromo and hydroxymethyl functionalities, offers significant potential for the development of novel therapeutic agents. This guide provides a comprehensive foundation for researchers to synthesize, characterize, and explore the biological activities of this promising compound.

References

-

PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- The Royal Society of Chemistry. (n.d.).

-

PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

- Çelik, İ., et al. (2017). 6-Bromoquinoline-8-carbonitrile.

- Google Patents. (n.d.).

- ChemicalBook. (2025).

- Sigma-Aldrich. (2024).

- ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

- Carl ROTH. (n.d.).

-

PubChem. (n.d.). 6-Hydroxymethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 254-273.

-

PubChemLite. (n.d.). This compound (C10H8BrNO). Université du Luxembourg. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bldpharm.com [bldpharm.com]

- 4. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Bromoquinolin-8-yl)methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. (6-Bromoquinolin-8-yl)methanol, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline motif in pharmacologically active compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely published, this document leverages data from closely related analogues and predictive models to serve as a robust reference.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline core, substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 8-position. This substitution pattern is crucial in defining its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 1266728-35-1 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| SMILES | OCc1c2ncccc2cc(Br)c1 | [1] |

Safety and Handling: As with many halogenated heterocyclic compounds, this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on established principles and comparative analysis with related quinoline derivatives.[2][3][4]

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring system, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating character of the hydroxymethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | dd | 1H | H-2 | The proton at position 2 is deshielded by the adjacent nitrogen atom. |

| ~8.15 | d | 1H | H-4 | The proton at position 4 is part of the pyridine ring and is deshielded. |

| ~7.80 | d | 1H | H-5 | This proton is in the benzenoid ring and is deshielded by the bromine at the adjacent position. |

| ~7.70 | d | 1H | H-7 | The proton at position 7 is adjacent to the hydroxymethyl group. |

| ~7.40 | dd | 1H | H-3 | This proton couples with both H-2 and H-4. |

| ~5.00 | s | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. |

| ~2.50 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium signal that can be used for locking the magnetic field.[3] For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative.[5]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are expected to be in the aromatic region (110-160 ppm), with the carbon bearing the bromine atom showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon adjacent to nitrogen. |

| ~148 | C-8a | Quaternary carbon at the ring junction. |

| ~136 | C-4 | Aromatic CH in the pyridine ring. |

| ~135 | C-7 | Aromatic CH adjacent to the hydroxymethyl group. |

| ~130 | C-5 | Aromatic CH adjacent to the bromine-substituted carbon. |

| ~128 | C-4a | Quaternary carbon at the ring junction. |

| ~122 | C-3 | Aromatic CH in the pyridine ring. |

| ~121 | C-6 | Carbon directly attached to bromine. |

| ~118 | C-8 | Carbon directly attached to the hydroxymethyl group. |

| ~65 | -CH₂- | Methylene carbon. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Diagram of NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

For this compound, the mass spectrum will be characterized by the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

M⁺ peak (for C₁₀H₈⁷⁹BrNO): m/z ≈ 236.98

-

M+2 peak (for C₁₀H₈⁸¹BrNO): m/z ≈ 238.98

Ionization Technique Considerations:

-

Electron Ionization (EI): This is a "hard" ionization technique that can cause fragmentation of the molecule.[6] In addition to the molecular ion peaks, fragment ions corresponding to the loss of the hydroxymethyl group (-CH₂OH), bromine, or other fragments would be expected.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that typically result in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[7][8] This is often preferred for confirming the molecular weight of a compound.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of ESI-MS Workflow:

Caption: Workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (from the hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N stretching vibrations of the quinoline ring |

| ~1050 | Strong | C-O stretch (from the primary alcohol) |

| Below 800 | Medium to Strong | C-Br stretch and aromatic C-H out-of-plane bending |

Causality in Experimental Choices: For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient technique that requires minimal sample preparation.[9][10] Alternatively, a KBr pellet or a Nujol mull can be prepared.[11] For ATR, ensuring good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[9]

Experimental Protocol for FTIR-ATR:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Spectrum: Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a complementary and comprehensive picture of the molecular structure of this compound. This guide, by integrating predictive data with established spectroscopic principles and detailed experimental protocols, serves as a valuable resource for researchers working with this and related quinoline derivatives. The accurate interpretation of this spectroscopic data is a cornerstone of modern chemical research and drug development.

References

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

-

ResearchGate. 6-Bromoquinoline-8-carbonitrile.[Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.[Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.[Link]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.[Link]

-

Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.[Link]

-

University of California, Los Angeles. Sample preparation for FT-IR.[Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.[Link]

-

Emory University. Mass Spectrometry Ionization Methods.[Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.[Link]

-

ResearchGate. Synthesis of novel cyano quinoline derivatives suplemantary.[Link]

-

University of California, Riverside. Ionization Methods in Organic Mass Spectrometry.[Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.[Link]

-

CORE. Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.[Link]

-

YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation.[Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly.[Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol.[Link]

-

AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.[Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline.[Link]

Sources

- 1. 1266728-35-1|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. as.uky.edu [as.uky.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the ¹H NMR Characterization of (6-Bromoquinolin-8-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromoquinolin-8-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoline scaffold, substituted with a reactive bromine atom and a versatile hydroxymethyl group, makes it a valuable precursor for the synthesis of a diverse range of functionalized molecules. Accurate structural elucidation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. This in-depth guide provides a comprehensive analysis of the ¹H NMR characterization of this compound, detailing expected chemical shifts, coupling constants, and spectral interpretation. The guide also outlines a plausible synthetic route and a detailed experimental protocol for acquiring high-quality ¹H NMR data, ensuring scientific integrity and enabling researchers to confidently identify and utilize this important chemical entity.

Introduction: The Significance of this compound

The quinoline ring system is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimalarial, and antibacterial activities. The presence of a bromine atom at the 6-position of the quinoline core in this compound offers a strategic handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. Concurrently, the methanol group at the 8-position can be readily oxidized to an aldehyde or carboxylic acid, or can be used in esterification and etherification reactions, further expanding the synthetic utility of this molecule.

Given its potential as a versatile intermediate, a thorough and unambiguous characterization of this compound is essential. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's proton environment, allowing for confirmation of its structure and assessment of its purity. This guide will delve into the intricacies of the ¹H NMR spectrum of this compound, providing a solid foundation for its use in research and development.

Synthesis of this compound: A Plausible Route

While various methods for the synthesis of substituted quinolines exist, a practical and efficient approach to this compound involves the reduction of the corresponding aldehyde, 6-bromoquinoline-8-carbaldehyde. This precursor can be synthesized from commercially available starting materials.

Diagram of the Proposed Synthetic Workflow

The Versatile Architect: A Technical Guide to (6-Bromoquinolin-8-yl)methanol in Synthesis

Abstract

(6-Bromoquinolin-8-yl)methanol has emerged as a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of three key functional handles—the quinoline nitrogen, the aryl bromide, and the primary alcohol—provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and subsequent transformations, and illustrate its synthetic potential in the creation of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic properties and rigid conformation of the quinoline scaffold allow it to effectively interact with a variety of biological targets.[2][3] The strategic functionalization of this core is paramount in fine-tuning a compound's pharmacological profile. This compound offers a trifecta of reactive sites, making it an ideal starting point for generating diverse libraries of novel compounds.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4] |

| Molecular Weight | 238.08 g/mol | [5] |

| Monoisotopic Mass | 236.979 g/mol | [4] |

| Appearance | Not specified, likely a solid | N/A |

| SMILES | OCc1c(Br)ccc2ncccc12 | [4] |

| InChIKey | HBQPJPSNCZMFRH-UHFFFAOYSA-N | [4] |

Safety and Handling:

The precursor, 6-Bromo-8-methylquinoline, is classified with the following hazards:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Building Block

Conceptual Synthesis Workflow

Caption: Synthesis of the target compound from 6-bromo-8-methylquinoline.

Exemplary Protocol: Synthesis of this compound

This is a representative protocol based on standard organic chemistry principles. Researchers should optimize conditions as needed.

Step 1: Radical Bromination

-

To a solution of 6-bromo-8-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 6-bromo-8-(bromomethyl)quinoline, which can be used in the next step without further purification.

Step 2: Hydrolysis

-

Dissolve the crude 6-bromo-8-(bromomethyl)quinoline in a mixture of acetone and water.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃, 2-3 eq), to the solution.

-

Heat the mixture to reflux for several hours, monitoring for the disappearance of the starting material.

-

After cooling, remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Core Functionalization: Unleashing the Synthetic Potential

The true utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the C8-hydroxymethyl group and the C6-bromo substituent. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 1196151-65-1|(6-Bromoquinolin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinine: A Technical Guide to the Discovery and Evolution of Quinoline Methanol Derivatives in Antimalarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the fascinating journey of quinoline methanol derivatives, from the serendipitous discovery of quinine to the rational design of modern synthetic antimalarials. We will delve into the core chemistry, explore the intricate mechanisms of action, and provide practical insights into the synthesis and evaluation of these critical therapeutic agents. This guide is designed to be a comprehensive resource, blending historical context with the latest advancements to empower the next generation of antimalarial drug discovery.

From Cinchona Bark to Chemical Synthesis: A Historical Perspective

The story of quinoline methanols begins not in a laboratory, but in the Andes mountains with the cinchona tree. For centuries, indigenous populations used its bark to treat fevers. In the 17th century, Jesuit missionaries introduced this remedy to Europe, where it became the first effective treatment for malaria.[1] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[2][3] This pivotal discovery marked the dawn of a new era in medicine, demonstrating that a specific chemical compound could combat an infectious disease.

The quest for synthetic alternatives to quinine was driven by the logistical challenges of sourcing cinchona bark and the desire for more potent and less toxic drugs.[4] This led to the development of the 4-aminoquinolines, such as chloroquine, in the 1940s.[5] These synthetic analogs proved invaluable in the global fight against malaria.[4][6] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new classes of quinoline derivatives, including the quinoline methanols.[6]

Caption: A timeline illustrating the key milestones in the discovery and development of quinoline methanol derivatives.

The Quinoline Methanol Core: Synthesis and Chemical Space

The fundamental structure of a quinoline methanol derivative features a quinoline ring system with a methanol-containing substituent. The synthesis of these compounds typically involves the construction of the quinoline core followed by the introduction and modification of the methanol side chain.

Classical and Modern Synthetic Routes to the Quinoline Core

Several named reactions have been historically important for the synthesis of the quinoline ring, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[7] Modern approaches often focus on more efficient and environmentally friendly methods, such as metal-catalyzed cross-coupling reactions and multicomponent reactions.[1][8][9] These newer methods offer greater flexibility in introducing a wide range of substituents, which is crucial for exploring the chemical space and optimizing biological activity.[1][9]

General Experimental Protocol: Synthesis of a 4-Quinolinemethanol Derivative

This protocol outlines a general procedure for the synthesis of a 4-quinolinemethanol derivative, which can be adapted for various analogs.

Materials and Reagents:

-

Substituted 2-aminoaryl ketone

-

An α,β-unsaturated aldehyde or ketone

-

Acid or base catalyst (e.g., HCl, NaOH)

-

Solvent (e.g., ethanol, toluene)

-

Reducing agent (e.g., sodium borohydride)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

-

Quinoline Core Synthesis (Friedländer Annulation):

-

In a round-bottom flask, dissolve the substituted 2-aminoaryl ketone (1 equivalent) in the chosen solvent.

-

Add the α,β-unsaturated aldehyde or ketone (1.1 equivalents) and the catalyst.

-

Reflux the mixture for the appropriate time (monitored by TLC).

-

Upon completion, cool the reaction mixture and isolate the crude quinoline product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

-

-

Introduction of the Methanol Moiety:

-

Dissolve the synthesized quinoline derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude quinoline methanol derivative.

-

Caption: A generalized workflow for the synthesis of quinoline methanol derivatives.

Unraveling the Mechanism of Action: How Quinoline Methanols Combat Malaria

The antimalarial activity of quinoline methanol derivatives is primarily attributed to their interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][6]

Inhibition of Heme Polymerization

Inside the parasite's food vacuole, the digestion of host hemoglobin releases large quantities of heme.[4] Free heme is highly toxic to the parasite as it can generate reactive oxygen species and damage cellular components.[12] To protect itself, the parasite polymerizes heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[4]

Quinoline methanol derivatives are weak bases that accumulate in the acidic food vacuole of the parasite.[13] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[3][12] This leads to the buildup of toxic free heme, ultimately causing parasite death.[3][12]

Caption: The mechanism of action of quinoline methanol derivatives via the inhibition of heme detoxification.

A Secondary Target: The Ribosome

Recent studies have revealed that some quinoline methanols, notably mefloquine, may have an additional mechanism of action. It has been shown that mefloquine can bind to the 80S ribosome of P. falciparum and inhibit protein synthesis. This dual-target mechanism may contribute to its potent antimalarial activity and could be a factor in overcoming resistance.

Structure-Activity Relationships: Fine-Tuning for Potency and Safety

The biological activity of quinoline methanol derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing new drugs with improved efficacy and reduced toxicity.[14]

Key Structural Modifications and Their Impact

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence antimalarial activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl at the C2 and C8 positions (as in mefloquine), generally enhances potency.[14] A chloro group at the C7 position is also a common feature in many active compounds.[14]

-

The Methanol Side Chain: The structure of the alcohol-containing side chain is critical for activity. Modifications to the length, branching, and the nature of the amino group in the side chain can have a profound impact on both antimalarial potency and pharmacokinetic properties.[15] For example, altering the side chain can reduce central nervous system penetration, thereby mitigating some of the neuropsychiatric side effects associated with mefloquine.[15]

-

Stereochemistry: The stereochemistry of the chiral centers in the methanol side chain can also play a crucial role in biological activity. Different enantiomers can exhibit varying levels of potency and toxicity.[8]

| Structural Modification | Effect on Antimalarial Activity | Reference |

| Electron-withdrawing groups (e.g., -CF3) at C2 and C8 | Generally increases potency | [14] |

| Chloro group at C7 | Often enhances activity | [14] |

| Modification of the amino alcohol side chain | Can improve potency and reduce CNS penetration | [15] |

| Stereochemistry of the side chain | Can significantly impact potency and toxicity | [8] |

In Vitro Evaluation of Antimalarial Activity

The in vitro assessment of the antimalarial activity of newly synthesized quinoline methanol derivatives is a critical step in the drug discovery process. The most common method is the determination of the half-maximal inhibitory concentration (IC50) against cultured P. falciparum.

Representative IC50 Values for Quinoline Methanol Derivatives

The following table presents a selection of IC50 values for various quinoline methanol derivatives against different strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | 3D7 (sensitive) | 0.086 | [16] |

| Chloroquine | K1 (resistant) | 0.34 | [16] |

| Mefloquine | F32-TEM (resistant) | 0.087 | [17] |

| Derivative 4b | P. falciparum | 0.014 | [10] |

| Derivative 4g | P. falciparum | 0.021 | [10] |

| Derivative 4i | P. falciparum | 0.018 | [10] |

| Derivative 12 | P. falciparum | 0.025 | [10] |

| Derivative 129 | W2 (resistant) | 0.083 | [18] |

| Derivative 154 | CQR P. falciparum | 0.10 | [14] |

Note: IC50 values can vary depending on the specific assay conditions and parasite strain used.

Future Directions and Challenges

Despite the successes in the development of quinoline-based antimalarials, the continuous evolution of drug resistance in Plasmodium remains a significant challenge.[19] Future research in this field will likely focus on several key areas:

-

Novel Scaffolds and Hybrid Molecules: The design and synthesis of novel quinoline methanol derivatives with unique structural features and the creation of hybrid molecules that combine the quinoline core with other pharmacophores are promising strategies to combat resistance.[20]

-

Targeting Multiple Pathways: Developing compounds that act on multiple targets within the parasite, such as both heme detoxification and protein synthesis, could be more effective and less prone to the development of resistance.

-

Improving Safety Profiles: A major focus will be on designing new derivatives with improved safety and tolerability, particularly with respect to the neuropsychiatric side effects associated with some quinoline methanols.

-

Leveraging Computational Tools: The use of computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design and optimization of new antimalarial agents.[20]

Conclusion

The journey of quinoline methanol derivatives, from the natural product quinine to a diverse array of synthetic compounds, is a testament to the power of medicinal chemistry in combating infectious diseases. While challenges such as drug resistance persist, the continued exploration of the quinoline scaffold, guided by a deep understanding of its chemistry and biology, holds immense promise for the development of the next generation of life-saving antimalarial drugs.

References

-

Al-Salahi, R., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(9), 1143. [Link]

-

Chavda, V. P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(1), 1-20. [Link]

-

Ghavami, G., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(16), 4945. [Link]

-

Singh, P., & Singh, J. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Slideshare. (2023). Quinolines- Antimalarial drugs.pptx. [Link]

-

Sondhi, S. M., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(10), 5567-5589. [Link]

-

Tiwari, V. S., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13193-13203. [Link]

-

ResearchGate. (n.d.). Mechanism of action of quinoline drugs inhibiting hemozoin in the digestive vacuole of Plasmodium... [Link]

- Milner, E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(21), 6465-6469.

-

Egan, T. J. (2019). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 52(8), 2335-2345. [Link]

-

ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values of quinoline... [Link]

-

The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

-

Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 18(7), 523-542. [Link]

-

ResearchGate. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

-

Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug. [Link]

-

Wikipedia. (n.d.). Quinine. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Global Science Research Journals. (2022). Analysis of quinoline containing anti-malaria drugs to prevent malaria. [Link]

-

ResearchGate. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-

ResearchGate. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. [Link]

-

Boechat, N., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(16), 2977. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]

- 11. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 14. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to Determining the Solubility Profile of (6-Bromoquinolin-8-yl)methanol

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success as a therapeutic agent.[1][2] Poor solubility can precipitate a cascade of developmental challenges, from unreliable in vitro assay results to diminished in vivo efficacy due to poor bioavailability.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate's solubility profile is not merely an academic exercise but a foundational pillar of a robust development program. More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists.[1]

This guide provides an in-depth technical framework for characterizing the solubility of (6-Bromoquinolin-8-yl)methanol, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, this document will equip the research scientist with the necessary theoretical understanding and practical methodologies to generate a comprehensive solubility profile. We will delve into the rationale behind experimental choices, provide detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of the resulting data. The quinoline scaffold, a cornerstone in medicinal chemistry, presents unique solubility challenges and opportunities due to its ionizable nature, making a systematic approach to its characterization essential.[4][5]

Physicochemical Characterization of this compound: A Theoretical Overview

Before embarking on experimental solubility determination, a theoretical assessment of the molecule's physicochemical properties can provide valuable insights into its expected behavior.

This compound

-

Molecular Formula: C₁₀H₈BrNO

-

Core Structure: A quinoline ring system, which is a weak tertiary base, substituted with a bromine atom and a methanol group.[6]

The presence of the quinoline nitrogen introduces a pH-dependent ionization, which is a critical factor influencing aqueous solubility.[4][5] The bromine atom will likely increase the lipophilicity of the molecule, potentially decreasing aqueous solubility. Conversely, the hydroxyl group of the methanol substituent can participate in hydrogen bonding, which may enhance solubility in polar solvents. The interplay of these structural features necessitates a thorough experimental investigation.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Approaches

Solubility can be assessed from two distinct perspectives: kinetic and thermodynamic.[7] Understanding the difference is paramount for designing relevant experiments and correctly interpreting the data.

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[8][9] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[10][11] However, the resulting solution may be supersaturated and not in a state of true thermodynamic equilibrium.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, in the presence of excess solid material.[8][12] While more time and resource-intensive to determine, thermodynamic solubility is the gold standard for lead optimization and preclinical development.[7][13]

The following diagram illustrates the conceptual workflow for these two fundamental types of solubility assessment:

Caption: High-level workflows for kinetic and thermodynamic solubility assays.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment via Nephelometry

Nephelometry is a rapid and sensitive method for assessing kinetic solubility by measuring the light scattered by undissolved particles in a solution.[10]

Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1-2 mg of this compound and dissolve it in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Assay Plate Preparation:

-

Using a liquid handler for precision, perform serial dilutions of the 10 mM stock solution in DMSO in a 96-well plate to create a concentration gradient.

-

-

Addition of Aqueous Buffer:

-

To a separate 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Transfer a small, fixed volume of the DMSO stock solutions (typically 1-2 µL) to the buffer-containing wells. The final DMSO concentration should be kept low (≤1%) to minimize its co-solvent effects.

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[9]

-

-

Nephelometric Measurement:

-

At the end of the incubation period, measure the light scattering of each well using a microplate nephelometer.[10]

-

The intensity of scattered light is directly proportional to the amount of precipitated compound.

-

-

Data Analysis:

-

Plot the nephelometric signal against the compound concentration.

-

The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

-

Thermodynamic Solubility Assessment via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7][13]

Protocol:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant collected.

-

-

Quantification:

-

Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

-

-

Data Reporting:

-

The determined concentration is the thermodynamic solubility of the compound under the specific pH and temperature conditions.

-

The following diagram outlines the decision-making process for selecting the appropriate solubility assay:

Caption: Decision tree for selecting between kinetic and thermodynamic solubility assays.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound

| Assay Type | Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | 45 | 188 |

| Thermodynamic | Acetate (5.0) | 25 | 150 | 627 |

| Thermodynamic | Phosphate (7.4) | 25 | 25 | 105 |

| Thermodynamic | Borate (9.0) | 25 | 10 | 42 |

| Thermodynamic | Phosphate (7.4) | 37 | 35 | 146 |

Interpretation of Hypothetical Data:

-

pH-Dependence: The hypothetical data in Table 1 illustrates the expected pH-dependent solubility of a quinoline derivative. As a weak base, this compound would be more protonated and thus more soluble in acidic conditions (pH 5.0) compared to neutral (pH 7.4) or basic (pH 9.0) conditions. This is a critical consideration for predicting its dissolution and absorption in the gastrointestinal tract.

-

Kinetic vs. Thermodynamic: The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility at the same pH. This is a common observation and suggests that the compound can form supersaturated solutions that may precipitate over time.

-

Temperature Effect: The increase in thermodynamic solubility at 37°C compared to 25°C indicates that the dissolution process is likely endothermic.

Conclusion and Future Directions

A thorough understanding of the solubility profile of this compound is indispensable for its progression as a potential drug candidate. This guide has provided a comprehensive framework for the experimental determination of both its kinetic and thermodynamic solubility. By employing the detailed protocols and data interpretation strategies outlined herein, researchers can generate a robust and reliable solubility profile. This, in turn, will inform critical decisions regarding formulation development, preclinical studies, and ultimately, the clinical viability of this novel quinoline derivative. The ionizable nature of the quinoline scaffold makes its solubility highly dependent on the medium's conditions, such as pH and ionic strength, which should be carefully considered in all experimental designs.[5]

References

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- BMG LABTECH. (2023).

- ChemicalBook. (2023). (6-BROMO-PYRIDIN-3-YL)-METHANOL.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubChem. (n.d.). 6-Bromo-8-methylquinoline.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Lund University Publications. (n.d.).

- In-PharmaTechnologist. (2020). The Importance of Solubility for New Drug Molecules.

- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.

- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.

- SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Inventiva Pharma. (n.d.).

- Novelty Journals. (2022).

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- PubChem. (n.d.). 6-Bromo-8-chloroquinoline.

- SlidePlayer. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- PubChem. (n.d.). 6-Methylquinoline.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. scispace.com [scispace.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. evotec.com [evotec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

The Ascendant Therapeutic Potential of Bromoquinolines: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Bromoquinolines in Medicinal Chemistry

The quinoline scaffold stands as a "privileged structure" in the landscape of medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic introduction of a bromine atom onto this versatile nucleus profoundly influences its physicochemical properties, often enhancing lipophilicity, metabolic stability, and target-binding affinity. This guide delves into the burgeoning field of bromoquinolines, offering researchers, scientists, and drug development professionals a comprehensive technical overview of their diverse biological activities and the experimental methodologies pivotal for their evaluation. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in scientific integrity.

Anticancer Activity: Exploiting Cellular Vulnerabilities

Bromoquinoline derivatives have emerged as potent anticancer agents, exhibiting significant inhibitory effects against various cancer cell lines, including human cervical cancer (HeLa), human colon adenocarcinoma (HT29), and rat glioblastoma (C6).[1][4]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of bromoquinolines stems from their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

-

Induction of Apoptosis: A primary mechanism involves the induction of programmed cell death, or apoptosis.[1] Treatment with specific bromoquinoline derivatives has been shown to trigger DNA laddering, a hallmark of apoptosis, in various cancer cell lines.[1][4] This suggests the activation of intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.

-

Topoisomerase I Inhibition: Certain bromoquinolines, such as 5,7-dibromo-8-hydroxyquinoline, act as potent inhibitors of human DNA topoisomerase I.[1][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[4]

-

Inhibition of Cell Migration: Some derivatives have demonstrated the ability to inhibit the migration of cancer cells, a critical step in metastasis.[1] For instance, nitrated bromoquinolines have been shown to effectively inhibit the migration of HT29 cells in wound healing assays.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of bromoquinolines is intricately linked to their chemical structure. Studies have revealed that the position and nature of substituents on the quinoline ring significantly impact their potency. For example, the presence of a hydroxyl group at the C-8 position of the quinoline core has been associated with enhanced anticancer potential.[4]

Tabulated Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [4] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | [1] |

| 6,8-dibromo-5-nitroquinoline | C6, HeLa, HT29 | Significant Inhibition | [1] |

Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromoquinoline compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This technique visualizes the fragmentation of DNA that occurs during apoptosis.

Principle: During apoptosis, endonucleases cleave the chromosomal DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the bromoquinoline compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The appearance of a ladder-like pattern of DNA fragments is indicative of apoptosis.

Antimicrobial Activity: Combating Pathogenic Microbes

Bromoquinolines have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[5][6][7][8]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial effect of certain bromoquinoline derivatives is attributed to their ability to inhibit key enzymes in microbial metabolic pathways. For instance, some bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides have been shown to interact with and potentially inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria.[5] This pathway is essential for the synthesis of nucleic acids and some amino acids, and its inhibition leads to bacteriostasis.

Spectrum of Activity

Bromoquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][8] Some compounds have exhibited notable efficacy against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.[6][8][9]

Tabulated Summary of Antimicrobial Activity

| Compound Class | Target Organism(s) | MIC Range (mg/mL) | Reference |

| 7-bromoquinoline-5,8-dione aryl sulphonamides | Bacterial and fungal strains | 0.80 - 1.00 | [5] |

| Aminated quinolinequinones | Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans | Not specified | [8] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is widely used to determine the antimicrobial sensitivity of a compound.[5]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile borer.

-

Compound Application: Prepare serial dilutions of the bromoquinoline compounds. Add a fixed volume (e.g., 100 µL) of each dilution to the respective wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each well.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by plotting the square of the inhibition zone diameter against the logarithm of the compound concentration. The antilogarithm of the x-intercept gives the MIC value.[5]

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

While the research on bromoquinolines is more concentrated on their anticancer and antimicrobial activities, the broader quinoline class has shown promise in antiviral and neuroprotective applications.[10][11][12][13] This suggests that bromo-substituted quinolines may also possess these valuable properties.

Antiviral Activity

Several quinoline analogues, such as chloroquine and hydroxychloroquine, have demonstrated broad-spectrum anti-coronavirus activity in vitro.[10][13] Their mechanism of action is thought to involve interference with viral entry and replication.[10][14] Given that the quinoline scaffold is the active component, it is plausible that bromoquinoline derivatives could exhibit similar antiviral effects, potentially with improved pharmacological profiles.

Neuroprotective Effects

Isoquinoline alkaloids, which share a structural relationship with quinolines, have been shown to exert neuroprotective effects by inhibiting inflammation, reducing oxidative stress, and regulating autophagy in neuronal cells.[12][15] Pyrroloquinoline quinone (PQQ) has also demonstrated neuroprotective properties in models of traumatic brain injury.[11][16] These findings provide a strong rationale for investigating the neuroprotective potential of bromoquinolines in the context of neurodegenerative diseases.[12]

Synthesis of Bromoquinolines: Chemical Pathways to Bioactivity